Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
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Overview
Description
Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is a complex organic compound with a unique structure that includes a pyrido[4,3-D]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with tert-butyl carbamate and methylthiol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary amines.
Scientific Research Applications
Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-carbamoyl-2-(methylthio)-pyrimidine-5-carboxylate
- Tert-butyl 4-carbamoyl-2-(methylthio)-pyrido[3,4-D]pyrimidine-6-carboxylate
Uniqueness
Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is unique due to its specific structural features, such as the dihydropyrido[4,3-D]pyrimidine core and the presence of both carbamoyl and methylthio groups
Properties
Molecular Formula |
C14H20N4O3S |
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Molecular Weight |
324.40 g/mol |
IUPAC Name |
tert-butyl 4-carbamoyl-2-methylsulfanyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H20N4O3S/c1-14(2,3)21-13(20)18-6-5-9-8(7-18)10(11(15)19)17-12(16-9)22-4/h5-7H2,1-4H3,(H2,15,19) |
InChI Key |
QWTPYKNHSVSZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC(=N2)SC)C(=O)N |
Origin of Product |
United States |
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